molecular formula C18H22FN3O4S B2943465 3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2379977-55-4

3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine

Cat. No. B2943465
CAS RN: 2379977-55-4
M. Wt: 395.45
InChI Key: MOLOKAUCDIFKFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of 3-fluoro-4-methoxyacetophenone with a suitable amine (such as piperidine) followed by cyclization to form the pyridazine ring. The sulfonyl group can be introduced using appropriate reagents. Detailed synthetic procedures would require further investigation of relevant literature .


Molecular Structure Analysis

The molecular formula of 3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine is C₁₆H₁₉FN₂O₄S . Its structure comprises a piperidine ring, a methoxyphenyl group, and a sulfonyl group. The fluorine atom is attached to the phenyl ring. The 3D conformation and stereochemistry are essential for understanding its properties and interactions .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with different functional groups and reagents would provide insights into its versatility and potential applications .

Mechanism of Action

The specific mechanism of action for 3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine remains unclear. Further studies are needed to elucidate its biological targets, binding interactions, and potential therapeutic effects .

Safety and Hazards

As with any chemical compound, safety precautions are necessary. Consult safety data sheets (SDS) for handling instructions, toxicity information, and protective measures. Avoid exposure to skin, eyes, and inhalation. Proper storage and disposal protocols should be followed .

properties

IUPAC Name

3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-13-3-6-18(21-20-13)26-12-14-7-9-22(10-8-14)27(23,24)15-4-5-17(25-2)16(19)11-15/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLOKAUCDIFKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

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